molecular formula C21H18ClN5O4S B11975143 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11975143
M. Wt: 471.9 g/mol
InChI Key: UYPXXSZRHRDXDZ-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as thiols, amines.

Major Products

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chlorobenzyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The purine core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl chloride
  • 4-chlorobenzyl bromide
  • 4-chlorobenzyl alcohol

Uniqueness

Compared to similar compounds, 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione has a more complex structure, which may confer unique biological activities and chemical reactivity. The presence of both nitro and thioether groups, along with the purine core, distinguishes it from simpler benzyl derivatives.

Properties

Molecular Formula

C21H18ClN5O4S

Molecular Weight

471.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C21H18ClN5O4S/c1-24-18-17(19(28)25(2)21(24)29)26(11-13-3-7-15(22)8-4-13)20(23-18)32-12-14-5-9-16(10-6-14)27(30)31/h3-10H,11-12H2,1-2H3

InChI Key

UYPXXSZRHRDXDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl

Origin of Product

United States

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